3-Furanylfentanyl hydrochloride
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Overview
Description
3-Furanylfentanyl hydrochloride is a synthetic opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its potent opioid-like effects. This compound has no proven medical use but is abused for its strong analgesic properties .
Preparation Methods
The synthesis of 3-Furanylfentanyl hydrochloride was first described in a 1986 patent. The methods developed for the synthesis of fentanyl are applicable to the synthesis of this compound. The synthetic route typically involves the reaction of N-phenethyl-4-piperidone with aniline derivatives under specific conditions
Chemical Reactions Analysis
3-Furanylfentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the furan ring or other functional groups.
Scientific Research Applications
3-Furanylfentanyl hydrochloride is primarily used in scientific research to study its pharmacological effects and metabolic pathways. It is also used in forensic toxicology to develop methods for detecting synthetic opioids in biological samples. Additionally, it serves as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs .
Mechanism of Action
3-Furanylfentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria. The molecular targets involved include the opioid receptors, and the pathways affected are those related to pain perception and reward .
Comparison with Similar Compounds
3-Furanylfentanyl hydrochloride is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 3-Methylfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Acrylfentanyl
- Benzoylfentanyl
- Butyrfentanyl These compounds share similar structures and pharmacological effects but differ in potency and metabolic pathways. This compound is unique due to its furan ring, which influences its metabolic stability and potency .
Properties
CAS No. |
2306823-47-0 |
---|---|
Molecular Formula |
C24H27ClN2O2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H |
InChI Key |
VRMYGKHKNQQYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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